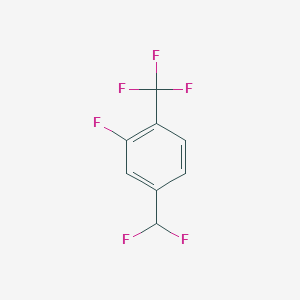

4-(Difluormethyl)-2-Fluor-1-(Trifluormethyl)benzol

Übersicht

Beschreibung

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, also known as 4-DF-2-F-1-TFMB, is a fluorinated aromatic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a highly fluorinated aromatic compound with a unique structure that is not found in nature and is synthesized in the laboratory. 4-DF-2-F-1-TFMB has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of other fluorinated aromatic compounds, and as a model compound for studying the effects of fluorine substitution on the properties of aromatic compounds. In addition, 4-DF-2-F-1-TFMB has been studied for its biochemical and physiological effects, which can be used to further understand the effects of fluorine substitution on the structure and function of molecules.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Fluorhaltige Verbindungen, einschließlich derer mit Trifluormethylgruppen, werden in der pharmazeutischen Forschung routinemäßig synthetisiert. Etwa 10 % aller vermarkteten Arzneimittel enthalten ein Fluoratom . Die Trifluormethylgruppe verleiht neben ihrer hohen Elektronegativität erhöhte Stabilität und Lipophilie .

Agrochemische Forschung

Die Trifluormethylgruppe gewinnt in der agrochemischen Forschung zunehmend an Bedeutung . Derzeit enthalten etwa 15 % der im Pesticide Manual aufgeführten Pestizide mindestens ein Fluoratom .

Synthese von Trifluormethylalkylethern

Diese Verbindung kann zur Umwandlung von aliphatischen Alkoholen in Trifluormethylalkylether verwendet werden .

Design und Synthese von Emittern

1,4-Bis(trifluormethyl)benzol kann zusammen mit Phenoxazin, Phenothiazin oder 9,9-Dimethyl-9-10-dihydroacridin als Donorgruppen für das Design und die Synthese von Verbindungen mit symmetrischen Donor-Akzeptor-Donor-Architekturen als Emitter verwendet werden, die thermisch aktivierte verzögerte Fluoreszenz aufweisen .

Herstellung von Farbstoffen

Trifluormethylbenzol und seine substituierten Derivate werden als Zwischenprodukte bei der Herstellung von Farbstoffen verwendet .

Herstellung von Isolierflüssigkeiten

Diese Verbindungen werden auch bei der Herstellung von Isolierflüssigkeiten verwendet .

Herstellung von Herbiziden

Trifluormethylbenzol und seine substituierten Derivate werden bei der Herstellung von Herbiziden verwendet .

Herstellung von antimikrobiellen Mitteln

Diese Verbindungen werden bei der Herstellung von antimikrobiellen Mitteln verwendet .

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups have been found in fda-approved drugs , suggesting a broad range of potential targets.

Mode of Action

It’s known that trifluoromethylbenzenes, a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups, exhibit various pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. For example, a Safety Data Sheet for a related compound, 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as causing severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future directions for the use of trifluoromethyl-containing compounds are promising. They are finding increased utility as substituents in bioactives . For example, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests that there could be further applications for trifluoromethyl-containing compounds in the future.

Biochemische Analyse

Biochemical Properties

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily influenced by the electronegativity and steric effects of the fluorine atoms. The compound is known to interact with enzymes involved in oxidative metabolism, such as cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . Additionally, its interactions with proteins can affect their stability and function, potentially leading to altered biochemical pathways .

Cellular Effects

The effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, the compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism . Additionally, the compound’s presence can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins can facilitate the compound’s movement within cells, affecting its localization and accumulation in specific tissues . These factors play a crucial role in determining the compound’s bioavailability and overall biological effects .

Subcellular Localization

The subcellular localization of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation . The precise localization of the compound within cells can significantly impact its biochemical and cellular effects .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGWOCJKDODZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621406 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214383-47-7 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

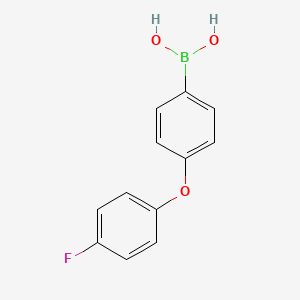

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)